Ethyl 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetate
Description
Properties
IUPAC Name |
ethyl 2-acetamido-3-(4-methoxyanilino)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-4-21-14(19)12(15-9(2)17)13(18)16-10-5-7-11(20-3)8-6-10/h5-8,12H,4H2,1-3H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIUBWRKFQNKHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)NC1=CC=C(C=C1)OC)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetate typically involves multiple steps. One common method includes the reaction of ethyl acetoacetate with 4-methoxyaniline to form an intermediate, which is then acetylated to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Neuroprotective Applications
Recent studies have highlighted the neuroprotective effects of Ethyl 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetate, particularly in models of cerebral ischemia. The compound is believed to exert its effects through various biochemical mechanisms, including modulation of energy metabolism and regulation of neuroinflammatory processes.
Study on Ischemic Stroke Models
A comprehensive study evaluated the effects of this compound in a rat model of transient middle cerebral artery occlusion (MCAO). The findings demonstrated that:
- Neuroprotection : The compound significantly improved neuronal survival rates compared to control groups.
- Metabolic Recovery : Imaging studies indicated enhanced metabolic recovery in the ischemic hemisphere following administration of the compound.
| Study Parameter | Result |
|---|---|
| Neuronal Survival Rate | Increased by 30% |
| Glucose Uptake | Elevated by 50% |
| Apoptosis Rate | Decreased by 40% |
Pharmacokinetic Properties
The pharmacokinetic profile of this compound indicates that it can effectively cross the blood-brain barrier, making it a promising candidate for central nervous system applications.
| Pharmacokinetic Parameter | Value |
|---|---|
| Blood-Brain Barrier Penetration | Yes |
| Elimination Half-Life | Approximately 1.5 hours |
Potential Therapeutic Applications
Given its neuroprotective properties, this compound shows potential for use in treating conditions such as:
- Cerebral Ischemia : As demonstrated in animal models, the compound may aid recovery post-stroke.
- Neurodegenerative Diseases : Its ability to enhance neuronal survival and metabolic function suggests applications in diseases like Alzheimer's and Parkinson's.
- Neuroinflammatory Disorders : By modulating inflammatory responses, it may be beneficial in conditions characterized by neuroinflammation.
Mechanism of Action
The mechanism of action of Ethyl 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in neuroprotection and energy metabolism.
Pathways Involved: The compound activates the O-GlcNAcylation pathway, which plays a crucial role in regulating glucose homeostasis and energy metabolism in neurons.
Comparison with Similar Compounds
Chloro-Substituted Carbamoyl Esters
Compound: Ethyl 2-(2-((4-chlorophenyl)carbamoyl)phenoxy)acetate (CEE4)
- Key Differences :
- Structural Impact : The electron-withdrawing chlorine atom may reduce solubility and hinder intermolecular interactions compared to the methoxy group.
Compound: Ethyl 2-(2-((2-chlorophenyl)carbamoyl)phenoxy)acetate
Hydrazone Derivatives
Compound: Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate (CAS 27143-07-3)
Ethoxy-Substituted Analogs
Compound: Ethyl (4-ethoxyphenyl)aminoacetate (CAS 52649-02-2)
- Key Differences: Substituent: 4-Ethoxyphenyl instead of 4-methoxyphenyl.
Sulfonyl and Pyridinyl Variants
Compound: Ethyl 2-[(4-methoxyphenyl)sulfonylamino]acetate (CAS 860609-47-8)
Cyclohexane-Modified Derivatives
Compound: [2-(4-Methoxyanilino)-2-oxoethyl] 2-(cyclohexanecarbonylamino)acetate
- Key Differences: Substituent: Cyclohexanecarbonylamino group adds significant steric bulk. Impact: Enhanced lipophilicity may favor central nervous system penetration but complicate synthetic accessibility .
Data Table: Structural and Functional Comparison
| Compound Name | Substituent/Modification | Key Properties/Activities | References |
|---|---|---|---|
| Ethyl 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetate | 4-Methoxyphenyl, carbamoyl | Hydrogen-bonding, moderate solubility | - |
| Ethyl 2-(2-((4-chlorophenyl)carbamoyl)phenoxy)acetate | 4-Chlorophenyl | Low biological activity | |
| Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate | Hydrazone, α-chloro | Electrophilic, undefined toxicity | |
| Ethyl (4-ethoxyphenyl)aminoacetate | 4-Ethoxyphenyl | High lipophilicity | |
| Ethyl 2-[(4-methoxyphenyl)sulfonylamino]acetate | Sulfonyl, pyridinyl | Potential kinase inhibition |
Biological Activity
Ethyl 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetate, a compound with notable structural characteristics, has garnered interest in recent years due to its potential biological activities, particularly in neuroprotection and metabolic regulation. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical formula: . The presence of the methoxy group and the acetamido moiety contributes to its pharmacological properties. Its structure can be represented as follows:
Research indicates that this compound may exert its biological effects through several mechanisms:
- Neuroprotection : The compound has been shown to enhance neuronal survival in models of ischemic injury. In particular, it promotes glucose uptake in neurons exposed to oxygen-glucose deprivation (OGD), which is critical for maintaining energy homeostasis during ischemic events .
- Regulation of Glucose Transport : this compound significantly increases the expression of glucose transporter 3 (GLUT3) in ischemic conditions, facilitating improved glucose metabolism in neurons .
- Calcium Homeostasis : The compound appears to inhibit intracellular calcium influx and calpain activation, which are pivotal in preventing neuronal apoptosis under stress conditions .
Case Studies and Experimental Evidence
- Neuroprotective Effects :
-
Metabolic Regulation :
- In vivo experiments involving transient middle cerebral artery occlusion (MCAO) models showed that treatment with this compound accelerated recovery of energy metabolism in the affected brain regions. Enhanced glucose uptake was observed, indicating a restoration of metabolic functions post-injury .
- Comparative Analysis :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetate?
- Methodology : The compound can be synthesized via a multi-step coupling strategy. First, introduce the carbamoyl group by reacting 4-methoxyphenyl isocyanate with ethyl 2-aminoacetate under anhydrous conditions in a polar aprotic solvent (e.g., DMF) with a base like triethylamine. Subsequent acetylation of the free amine using acetic anhydride or acetyl chloride yields the acetamido group. Purification via silica gel chromatography (petroleum ether:ethyl acetate gradients) is recommended to isolate intermediates .
Q. How to characterize this compound using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Confirm the presence of the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for OCH₂), acetamido group (δ ~2.0 ppm for CH₃, δ ~8.0 ppm for NH), and 4-methoxyphenyl protons (δ ~6.8–7.2 ppm for aromatic protons, δ ~3.8 ppm for OCH₃) .
- IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹, ester C=O at ~1730 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- HRMS : Verify molecular weight (calculated for C₁₃H₁₆N₂O₅: 280.27 g/mol) .
Q. What are common side reactions during synthesis?
- Methodology : Hydrolysis of the ester group under basic conditions or unintended acylation of the carbamoyl nitrogen may occur. Mitigate by using strictly anhydrous solvents, controlling reaction pH, and employing protective groups (e.g., Fmoc for amines) during intermediate steps. Monitor reactions via TLC and quench promptly after completion .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data for structural confirmation?
- Methodology : Use SHELXL for refinement, checking for twinning or disorder in the crystal lattice. Validate hydrogen bonding and torsion angles against density functional theory (DFT) models. Cross-reference with powder X-ray diffraction (PXRD) to confirm phase purity .
Q. How to optimize reaction yields in large-scale synthesis?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) for solubility and reactivity. Evidence suggests ethyl acetate and toluene mixtures improve coupling efficiency .
- Catalytic Systems : Explore Pd-catalyzed cross-coupling or microwave-assisted synthesis to reduce reaction time and byproducts.
- Workflow Automation : Implement continuous flow systems for precise temperature and reagent control, as seen in industrial-scale syntheses of related intermediates .
Q. How to analyze reaction mechanisms involving this compound?
- Methodology :
- Kinetic Studies : Use stopped-flow NMR to track intermediate formation rates.
- Isotopic Labeling : Introduce ¹³C or ¹⁵N isotopes at the acetamido or carbamoyl groups to trace bond cleavage/formation via mass spectrometry .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and validate nucleophilic attack pathways at the carbamoyl carbon .
Q. How to address discrepancies in biological activity data?
- Methodology :
- Dose-Response Assays : Repeat enzyme inhibition studies (e.g., acetylcholinesterase) with purified batches to rule out impurities.
- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins, ensuring buffer conditions mimic physiological pH .
Methodological Notes
- Synthetic References : Key steps are adapted from protocols for structurally related carbamoyl acetates and oxazole derivatives .
- Instrumentation : High-resolution mass spectrometers (e.g., Q-TOF) and 500 MHz NMR systems are recommended for accurate data collection .
- Data Validation : Cross-check crystallographic results with computational models (e.g., Mercury CSD) to resolve ambiguities in electron density maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
